2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt
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Overview
Description
2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt is an organosulfur compound with the molecular formula C3H7O6S3Na. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt typically involves the reaction of methanesulfonic acid with sodium hydroxide to form sodium methanesulfonate. This intermediate is then reacted with methylthiol to produce the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Ethanesulfonic acid: Another sulfonic acid with a different alkyl group.
Methylsulfonylmethane: A related compound with a similar sulfonyl group but different overall structure.
Uniqueness
2-((Methylthio)sulfonyl)ethanesulfonic acid sodium salt is unique due to its combination of methylthio and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes .
Properties
IUPAC Name |
sodium;2-methylsulfanylsulfonylethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S3.Na/c1-9-11(7,8)3-2-10(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSHWRYIJNFSRL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)CCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155450-07-0 |
Source
|
Record name | (2-Sulfonatoethyl)methanethiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2-sulfonatoethyl)methanethiosulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4SU48UKA9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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